![molecular formula C19H15ClN4O3S B2719412 5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866131-52-4](/img/structure/B2719412.png)

5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

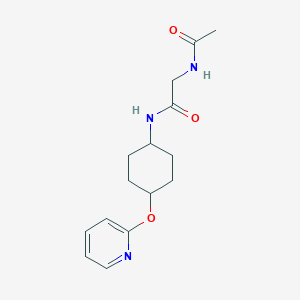

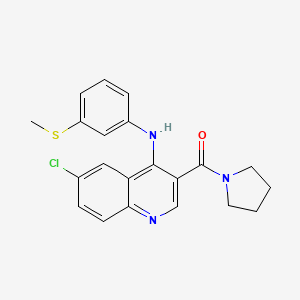

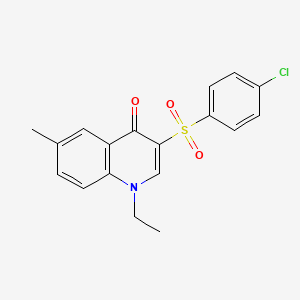

The compound “5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is part of a larger structure that includes an indole ring and a pyrimidinetrione ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The indole ring is also aromatic, and the pyrimidinetrione ring contains two carbonyl groups and an imine .Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Research in the field of heterocyclic chemistry has led to the development of novel compounds with potential applications in various domains, including pharmaceuticals and materials science. For example, studies have detailed the synthesis of new pyridazines, pyrimidines, and isoxazoles, showcasing the versatility of heterocyclic compounds in chemical synthesis. Such research not only expands the library of known compounds but also explores the potential functionalities and applications of these molecules in various scientific domains (Sayed et al., 2002), (Shibuya, 1984).

Applications in Coordination Chemistry

The study of coordination compounds involving heterocyclic thioethers and their interactions with metals such as silver(I) has implications for the design of metal–organic frameworks (MOFs) and supramolecular architectures. These structures have applications in catalysis, gas storage, and separation technologies, underscoring the importance of heterocyclic compounds in developing new materials with specific functional properties (Zheng et al., 2003).

Bioconjugation and Drug Design

Heterocyclic compounds play a critical role in the design of bioconjugation tools for drug delivery systems. The development of thiol-specific and removable bioconjugation methods using heterocyclic compounds highlights the potential for creating more efficient and targeted drug delivery mechanisms. Such advancements could lead to improvements in the therapeutic index of drugs and the development of novel treatments (Zhang et al., 2017).

Antifungal and Antibacterial Agents

Research into heterocyclic compounds has also identified potential antifungal and antibacterial agents. The synthesis and testing of novel compounds for their activity against pathogens like Xanthomonas oryzae pv. oryzae offer insights into the development of new antimicrobial agents. Such studies are crucial for addressing the rising challenge of antibiotic resistance and the need for new therapeutics (Song et al., 2017).

Mechanism of Action

Thiazoles

are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Indoles

are a class of organic compounds that contain a benzopyrrole structure, which is a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

5-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O3S/c1-22-16(25)14(17(26)23(2)19(22)27)7-11-9-24(10-12-8-21-18(20)28-12)15-6-4-3-5-13(11)15/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEIVUPTIHKACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CN=C(S4)Cl)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2719335.png)

![2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2719338.png)

![9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2719345.png)